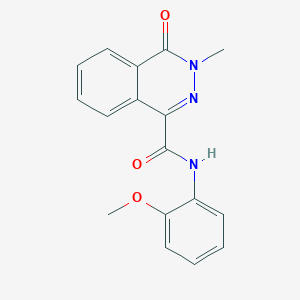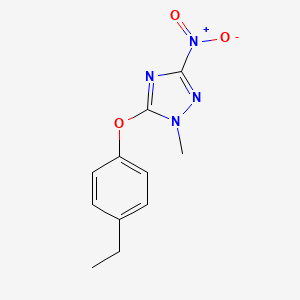
(4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone, commonly known as 4F-MDMB-BINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent effects and potential for abuse. This compound belongs to the class of indazole-based synthetic cannabinoids and is often used as a research chemical in laboratory experiments.
Mechanism of Action
The mechanism of action of 4F-MDMB-BINACA is similar to that of other synthetic cannabinoids, in that it acts as a potent agonist of the CB1 receptor. This results in a range of physiological and psychological effects, including altered mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-MDMB-BINACA are similar to those of other synthetic cannabinoids, and include increased heart rate, blood pressure, and body temperature. In addition, this compound has been shown to have potent analgesic and anti-inflammatory effects, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4F-MDMB-BINACA in laboratory experiments is its potency, which allows for the investigation of the effects of synthetic cannabinoids on the CB1 receptor at very low concentrations. However, this compound is also associated with a range of potential risks and limitations, including the potential for abuse and the lack of long-term safety data.
Future Directions
There are many potential future directions for research on 4F-MDMB-BINACA and other synthetic cannabinoids. One area of interest is the potential therapeutic applications of these compounds, particularly in the treatment of pain and inflammation. In addition, further research is needed to fully understand the risks and potential harms associated with the use of synthetic cannabinoids, both in laboratory experiments and in the general population.
Synthesis Methods
The synthesis of 4F-MDMB-BINACA involves several steps, including the reaction of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-fluoroaniline to form the desired intermediate, which is then coupled with a methanone moiety to form the final product.
Scientific Research Applications
4F-MDMB-BINACA has been used extensively in scientific research, particularly in studies related to the endocannabinoid system. This compound has been shown to have high affinity for the CB1 receptor, which is responsible for many of the psychoactive effects of cannabinoids. As such, it has been used to study the effects of synthetic cannabinoids on this receptor and to investigate potential therapeutic applications.
properties
IUPAC Name |
(4-fluorophenyl)-(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-9-15(13-8-12(18)6-7-14(13)20-9)16(19)10-2-4-11(17)5-3-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTCUWQKSOYFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5710238.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)
![N-[2-(methylthio)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5710283.png)
![ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5710287.png)

![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5710294.png)
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B5710300.png)

![N-(2-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710318.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5710325.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)